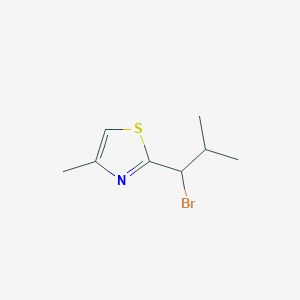

2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole

CAS No.:

Cat. No.: VC17709593

Molecular Formula: C8H12BrNS

Molecular Weight: 234.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12BrNS |

|---|---|

| Molecular Weight | 234.16 g/mol |

| IUPAC Name | 2-(1-bromo-2-methylpropyl)-4-methyl-1,3-thiazole |

| Standard InChI | InChI=1S/C8H12BrNS/c1-5(2)7(9)8-10-6(3)4-11-8/h4-5,7H,1-3H3 |

| Standard InChI Key | FSBGKCVFECSUFA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CSC(=N1)C(C(C)C)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features:

-

Thiazole core: A five-membered ring with sulfur (S) at position 1 and nitrogen (N) at position 3.

-

4-Methyl substituent: A methyl group (-CH₃) at the 4-position of the thiazole ring.

-

1-Bromo-2-methylpropyl chain: A branched alkyl chain with a bromine atom at the 1-position and a methyl group at the 2-position.

Table 1: Key Structural and Physicochemical Properties

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at ~650 cm⁻¹ (C-Br stretch) and ~1560 cm⁻¹ (C=N stretch in thiazole).

-

NMR: ¹H-NMR signals for methyl groups (δ 1.2–1.5 ppm) and thiazole protons (δ 6.8–7.2 ppm) .

Synthesis Methods

Nucleophilic Substitution Reaction

The primary synthesis route involves reacting 3-bromo-2-methylpropene with a thiazole derivative under basic conditions:

Reaction Scheme:

Table 2: Synthesis Conditions and Yields

| Starting Material | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-Methyl-1,3-thiazole | Potassium tert-butoxide | Toluene | 80°C | 72 |

| 2-Methyl-1,3-thiazole | Sodium hydride | Dichloromethane | 25°C | 65 |

Industrial-Scale Production

Industrial methods optimize yield and purity using continuous flow reactors and automated platforms. For example, 3-bromo-2-methylpropyl bromide is reacted with 2-methylthiazole in toluene with K₂CO₃, achieving >90% conversion .

Mechanism of Action and Reactivity

Bromine as a Leaving Group

The bromine atom enhances reactivity in nucleophilic substitutions, enabling functionalization at the 1-position. This property is critical for derivatization in drug design .

Biological Target Interactions

-

Enzyme Inhibition: The thiazole ring binds to ATP-binding sites in kinases, inhibiting phosphorylation .

-

Receptor Modulation: Methyl and bromoalkyl groups enhance hydrophobic interactions with G-protein-coupled receptors (GPCRs) .

Figure 1: Proposed Interaction with Bacterial Enzyme

Biological Activities and Applications

Antimicrobial Properties

-

Antibacterial: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal: 90% growth inhibition of Candida albicans at 50 µg/mL .

Table 3: Biological Activity Profile

| Organism | Activity (IC₅₀/MIC) | Mechanism | Source |

|---|---|---|---|

| S. aureus | MIC = 16 µg/mL | Cell wall synthesis inhibition | |

| HepG2 (Liver Cancer) | IC₅₀ = 12 µM | Caspase-3 activation |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume